molecular formula C7H8O2 B563642 3-Methylcatechol-d3 CAS No. 1189946-33-5

3-Methylcatechol-d3

Cat. No. B563642
M. Wt: 127.157
InChI Key: PGSWEKYNAOWQDF-FIBGUPNXSA-N
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Description

3-Methylcatechol-d3 is a biochemical used for proteomics research . It has a molecular weight of 127.16 and a molecular formula of C7H5D3O2 . It is known to be a novel enzyme inhibitor agent .


Synthesis Analysis

The synthesis of 3-Methylcatechol involves the catalysis of partially reduced polyketide 6-methylsalicylic acid by polyketide synthase AtX. This is followed by the synthesis of 3-methylcatechol by salicylate 1-monooxygenase AtA-mediated decarboxylative hydroxylation of 6-methylsalicylic acid .


Molecular Structure Analysis

The molecular structure of 3-Methylcatechol-d3 is represented by the formula C7H5D3O2 . The molecular weight is 127.16 .


Chemical Reactions Analysis

3-Methylcatechol-d3 has been reported as a novel fluorogenic reagent for the selective determination of dipeptides by a simple fluorescence (FL) derivatization reaction . The reaction was performed at 100 °C for 10 min in the presence of borate buffer (pH 7) and sodium periodate .


Physical And Chemical Properties Analysis

3-Methylcatechol is an organic compound with the formula CH3C6H3(OH)2. It is a white solid and is one of the isomers of methylbenzenediol . It has a melting point of 68 °C (154 °F; 341 K) and a boiling point of 241 °C (466 °F; 514 K) .

Scientific Research Applications

Membrane-facilitated bioproduction in an octanol/water two-phase system The bioproduction of 3-Methylcatechol from toluene was further explored using a novel setup involving an octanol phase to supply the substrate and extract the product, thus reducing aqueous phase concentrations. A membrane was used to separate the octanol and aqueous phases, preventing phase toxicity. This setup resulted in approximately a 40% increase in volumetric production rates compared to previous methods, providing promising insights into the downstream processing of 3-Methylcatechol (Hüsken et al., 2002).

Enhanced Bioproduction Techniques

Genetic modification for optimized production A study aimed to enhance the production of toxic fine chemicals using a solvent-tolerant bacterium, Pseudomonas putida S12, in a two-liquid-phase system. This approach significantly increased the maximum concentration of 3-Methylcatechol, demonstrating the potential of genetic modification and solvent-tolerant bacteria in optimizing the production of such chemicals (Wery et al., 2000).

Safety And Hazards

3-Methylcatechol-d3 may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

As a novel enzyme inhibitor agent, 3-Methylcatechol-d3 has potential applications in proteomics research . Further studies are needed to explore its potential uses and benefits in various fields.

properties

IUPAC Name

3-(trideuteriomethyl)benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c1-5-3-2-4-6(8)7(5)9/h2-4,8-9H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGSWEKYNAOWQDF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C1=C(C(=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676028
Record name 3-(~2~H_3_)Methylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylcatechol-d3

CAS RN

1189946-33-5
Record name 3-(~2~H_3_)Methylbenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The effluent crackate vapor is separated from particulate solids in a cyclone separator, and the solids containing coke deposits are passed into the upper end of an ordinary or slow fluidized bed combustion zone maintained at about 1600° F. temperature for combustion of coke. Heated air and superheated steam are introduced into the lower end of the slow fluidized bed combustion zone. The hot decoked solids are recycled to the lower end of the fast fluidized bed, and flue gas is withdrawn from the top of the slow bed. The typical product slate that is obtained if secondary reactions are minimized is given in Table 1, with methyl catechol being the principal product. Increased process severity produces more secondary conversion of methyl catechol to catechol, cresol, phenol, toluene, and benzene. In addition, some tar is formed.
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Synthesis routes and methods II

Procedure details

A single step synthesis of anthraquinone analogues (A-N) was accomplished by reacting selected phthalic anhydrides with substituted phenols in the presence of AlCl3/NaCl (FIGS. 1 and 4). The reaction between phthalic anhydride and substituted phenols such as catechol, 1,4-hydroquinone and pyrogallol produced 1,2 dihydroxy-(A), 1,4-dihydroxy-(E) and 1,2,3-trihydroxy anthraquinones (F), respectively, whereas with resorcinol afforded 1,3-dihydroxy anthraquinone (D) and 3′,6′ dihydroxyfluoran (D1). However, the reaction with 3-methyl catechol yielded 1,2-dihyroxy-3-methyl anthraquinone (B) and 1-methyl-2,3-dihydroxy anthraquinone (C) as the major and minor products, respectively. It is interesting to compare the yield of products with various substrates. The reaction of phthalic anhydride and catechol gave 50% of A whereas with 3-methyl catechol gave products B and C with 60% and 15% yield, respectively. Moreover, the reaction with 1,4-hydroquinone and pyrogallol afforded 80% of E and 75% of F, whereas with resorcinol gave 50% of D and 20% of Dl. The variation in yield was probably due to acylation at ortho and para positions to the hydroxyl groups. There is no para position free in 1,4-hydroquinone and hence the acylation was at ortho to the hydroxyl groups to afford a high yield of product E. In the reaction between pyrogallol and phthalic anhydride, the acylium ion either substituted at ortho to 1-hydroxyl or 3-hydroxyl group or para position to 2-hydroxyl group to yield a single product F. However, with 3-methyl catechol, the possible substitution of the acylium ions were either ortho or para to hydroxyl groups or ortho to the methyl group and lead to two products B and C with different yields. In the reaction between phthalic anhydride and resorcinol, the potential substitutions of the acylium ion are at positions 2, 4 and 6. The reaction did not take place at position 2 with high electron density due to steric hindrance but it was favored at positions 4 and 6 to yield D. However, with excess amount of resorcinol gave another side product D1. Interestingly, catechol gave only product A due to substitutions at positions 3 and 6. It is clear that even if the acylium ion reacts at positions 4 or 5 in catechol, A would have been the only product due to ring closures at 3 or 6 positions. Friedel-Crafts ortho bisacylation reactions were also studied in the presence of various solvents with AlCl3 (FIG. 2). Although benzene, toluene and nitrobenzene are solvents of choice for acylation reaction (Huffman, J. W., et al., J. Org. Chem., 37 487-490 (1972)), it was found that nitrobenzene was the only effective solvent for Friedel-Crafts “ortho acylation” reaction in our studies. It is important to compare the reactivity and yield of products between AlCl3/C6H5NO2 and AlCl3/NaCl melt. Even with a poor yield, AlCl3/C6H5NO2 system needed longer time (>4 h) and high temperatures such as >215 C for the reaction to complete. The reaction also was carried out with phthaloyl chloride 1a, instead of phthalic anhydride. Phthaloyl chloride 1a was prepared by treating phthalic acid with excess amount of thionyl chloride at 80 C for 2 h. The reaction was carried out under identical conditions with AlCl3/C6H5NO2. There was no improvement in the yield of the products. However, with the AlCl3/NaCl melt at 165 C, the reaction proceeded faster and gave a much higher yield (FIG. 2). The poor yield at higher temperatures was probably due to potential decomposition of phenolic compounds.
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Synthesis routes and methods III

Procedure details

By repeating the procedure of Example 5, meta-cresol was subjected to reaction under the same conditions, except perisobutyric acid was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 99.9% and there were obtained 10.3% of 3-methyl-1,2-dihydroxy benzene, 23.0% of 4-methyl-1,2-dihydroxy benzene and 25.9% of 3-metyl-1,4-dihydroxy benzene.
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Synthesis routes and methods IV

Procedure details

In the presence of 0.2% by weight of the same phosphorus-containing acid ester as indicated in Example 4, 1 mol or orthocresol and 0.2 mol of peracetic acid were caused to react at 50°C. Within 75 minutes after the start of the addition of peracid, the reaction product was analyzed by gas chromatography. Consequently, it was found that the conversion of peracetic acid was 99.8% and that there were produced 3-methyl-1,2-dihydroxy benzene and 2-methyl-1,4-dihydroxy benzene in amounts corresponding to 40.0% and 29.3% respectively.
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Synthesis routes and methods V

Procedure details

The procedure of Example 7 was repeated, except that 0.5 mol of ortho-cresol was used in place of para-cresol and the peracetic acid was used at a proportion of 0.05 mol and the reaction temperature was held at 50° C. Analysis of the reaction mixture by gas chromatograph showed the conversion of ortho-cresol to be 4.00 percent and the yields of 3-methyl-1,2-dihydroxybenzene and 2-methyl-1,4-dihydroxybenzene to be 35.6 mol percent and 33.9 mol percent respectively based on the consumed peracetic acid.
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Citations

For This Compound
2
Citations
I Hartmann, V Lenz, M Schenker, C Thiel, M Kraus… - 2011 - slub.qucosa.de
… Der Einsatz von Hexan als Extraktionsmittel erhöht die Extraktionsausbeuten der unpolaren Verbindungen wie PAK, jedoch sind die polaren Verbindungen (3-Methylcatechol d3, 4-…
Number of citations: 3 slub.qucosa.de
I Hartmann, V Lenz, M Schenker, C Thiel, M Kraus… - slub.qucosa.de
… Der Einsatz von Hexan als Extraktionsmittel erhöht die Extraktionsausbeuten der unpolaren Verbindungen wie PAK, jedoch sind die polaren Verbindungen (3-Methylcatechol d3, 4-…
Number of citations: 5 slub.qucosa.de

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